Kalata B8

Description

Properties

bioactivity |

Antiviral |

|---|---|

sequence |

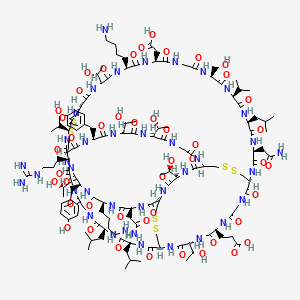

GSVLNCGETCLLGTCYTTGCTCNKYRVCTKD |

Origin of Product |

United States |

Origin and Biosynthesis of Kalata B8

Botanical Source: Oldenlandia affinis as a Producer of Kalata B8

This compound is isolated from the plant Oldenlandia affinis, a member of the Rubiaceae family. xiahepublishing.commdpi.com This plant, particularly known by the vernacular name 'kalata kalata', has been traditionally used in African medicine, with decoctions of its leaves employed to accelerate childbirth due to their uterotonic properties. xiahepublishing.commdpi.comcabidigitallibrary.org While Oldenlandia affinis is a significant source, cyclotides, including various kalata forms, have also been found in other plant families such as Violaceae, Fabaceae, Cucurbitaceae, and Solanaceae. xiahepublishing.comresearchgate.net Notably, a single Oldenlandia affinis plant can contain multiple cyclotides, distributed across various tissues like leaves, stems, roots, and flowers. acs.org The expression levels of these cyclotides can be influenced by environmental factors such as temperature, humidity, and sunlight, and may also be linked to the presence of natural predators, suggesting a role in plant defense. acs.orgucb.br

Precursor Protein Architecture and Genetic Encoding of this compound

Cyclotides, including this compound, are ribosomally synthesized as larger linear precursor proteins. acs.orgnih.gov The genes encoding these precursors have been identified in Oldenlandia affinis and other cyclotide-producing plants. xiahepublishing.comnih.gov A typical cyclotide precursor protein exhibits a modular architecture, generally containing several distinct domains: an endoplasmic reticulum (ER)-targeting signal peptide, a pro-region, an N-terminal repeat (NTR) region, the mature cyclotide domain, and a short C-terminal tail. xiahepublishing.comacs.orgnih.govpnas.orgdiva-portal.org The ER signal peptide directs the precursor protein into the secretory pathway, where folding and disulfide bond formation are thought to occur. acs.orgpnas.orgnih.gov The NTR and C-terminal repeat (CTR) regions are believed to play important roles in the cyclization process. xiahepublishing.com Some cyclotide genes can encode multiple copies of the same cyclotide or a mixture of different cyclotide sequences within a single precursor protein. nih.govdiva-portal.org Expressed sequence tag (EST) analysis of Oldenlandia affinis has revealed a significant commitment of the plant's transcriptome to cyclotide biosynthesis, with a substantial percentage of ESTs encoding cyclotide precursors. nih.gov

Enzymatic Maturation Processes: Role of Asparaginyl Endopeptidases (AEPs) in this compound Cyclization

The maturation of the linear cyclotide precursor into a mature, cyclic peptide involves proteolytic processing and peptide bond formation. Asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes (VPEs) or legumains, play a crucial role in this process. xiahepublishing.comacs.orgnih.govpnas.orgnih.govresearchgate.netoup.comnih.govresearchgate.netuq.edu.au While AEPs primarily function as proteases, a subset of plant AEPs has evolved transpeptidase activity, which is essential for the head-to-tail cyclization of cyclotides. nih.govresearchgate.netoup.com These cyclizing AEPs recognize a conserved Asn or Asp residue at the C-terminus of the cyclotide domain in the precursor protein. xiahepublishing.comacs.orgnih.gov The AEP-mediated process involves cleavage at the C-terminal side of this conserved residue and subsequent ligation of the newly exposed C-terminus to the N-terminus of the cyclotide domain, forming the cyclic backbone. xiahepublishing.comacs.orgnih.govresearchgate.netuq.edu.au Studies have shown that AEP activity is necessary for efficient cyclization, and inhibiting or reducing AEP expression leads to a decrease in cyclic cyclotide production and an accumulation of linear precursor forms. oup.comuq.edu.au While AEPs are primarily implicated in C-terminal processing and cyclization, other proteases, such as papain-like cysteine proteases (PLCPs), have been shown to be involved in the N-terminal processing that is a prerequisite for AEP-mediated cyclization. pnas.orgresearchgate.net

Intramolecular Cyclization Mechanism and Disulfide Bond Formation in this compound Biosynthesis

The intramolecular cyclization of the linear precursor is catalyzed by AEPs, which facilitate the formation of a new peptide bond between the C-terminus (specifically, the residue following the conserved Asn/Asp) and the N-terminus of the cyclotide domain. mdpi.comnih.govnih.govresearchgate.netcusabio.comlibretexts.org This head-to-tail linkage creates the characteristic cyclic backbone of cyclotides. xiahepublishing.comresearchgate.netnih.govuit.no

In addition to backbone cyclization, this compound, like other cyclotides, contains six conserved cysteine residues that form three disulfide bonds. researchgate.netnih.govuit.nouq.edu.aunih.gov These disulfide bonds are arranged in a specific topology known as the cyclic cystine knot (CCK). xiahepublishing.comresearchgate.netnih.govuit.nouq.edu.aumdpi.com In this motif, two disulfide bonds and the intervening backbone segments form a ring, and the third disulfide bond penetrates or is threaded through this ring. researchgate.netnih.govuit.nofrontiersin.org This unique arrangement contributes significantly to the exceptional stability of cyclotides against thermal, chemical, and enzymatic degradation. xiahepublishing.comcabidigitallibrary.orgresearchgate.netnih.govuit.nomdpi.comresearchgate.netresearchgate.net

The formation of disulfide bonds is believed to occur in the endoplasmic reticulum, prior to or concurrently with the cleavage and cyclization events. xiahepublishing.comacs.orgucb.brpnas.orgnih.gov Oxidative folding, mediated by enzymes like protein disulfide isomerases (PDIs), is crucial for the correct formation of these disulfide linkages, which in turn helps to bring the N- and C-termini of the linear precursor into proximity, facilitating the subsequent cyclization reaction. xiahepublishing.comacs.orgucb.brresearchgate.net Studies suggest that disulfide bond formation may precede the cleavage and cyclization steps. ucb.br

This compound is considered a hybrid cyclotide, exhibiting sequence similarities to both the Möbius and bracelet subfamilies of cyclotides. uq.edu.aunih.govfrontiersin.orgnih.gov This hybrid nature, particularly in the arrangement of its loops and disulfide connectivities, has made it an interesting subject for studying cyclotide evolution and structure-activity relationships. ucb.brdiva-portal.orgnih.govfrontiersin.orgnih.gov Despite the rigid core provided by the cystine knot, this compound has been observed to exhibit some conformational flexibility in this region. nih.govnih.gov Furthermore, isomerization of the peptide backbone at an Asp-Gly sequence in loop 6, a region involved in the cyclization process, has been observed in this compound, potentially resulting from the cyclization mechanism itself. nih.govnih.gov

Here is a summary of key data points regarding this compound biosynthesis:

| Feature | Description |

| Botanical Source | Oldenlandia affinis (Rubiaceae family) xiahepublishing.commdpi.com |

| Precursor Architecture | ER signal peptide, pro-region, NTR, mature cyclotide domain, C-terminal tail xiahepublishing.comacs.orgnih.govpnas.orgdiva-portal.org |

| Genetic Encoding | Encoded by dedicated genes in O. affinis, some encoding multiple cyclotides xiahepublishing.comacs.orgnih.gov |

| Key Cyclization Enzyme | Asparaginyl Endopeptidase (AEP) with transpeptidase activity nih.govnih.govresearchgate.netoup.com |

| Cyclization Site | Typically at a conserved Asn/Asp residue at the C-terminus of the cyclotide domain xiahepublishing.comacs.orgnih.gov |

| Disulfide Bonds | Three disulfide bonds forming a cyclic cystine knot (CCK) researchgate.netnih.govuit.nouq.edu.aunih.gov |

| Disulfide Formation Site | Endoplasmic Reticulum (ER) xiahepublishing.comacs.orgpnas.orgnih.gov |

| Structural Classification | Hybrid (exhibits characteristics of both Möbius and bracelet subfamilies) uq.edu.aunih.govfrontiersin.orgnih.gov |

| Observed Isomerization | At an Asp-Gly sequence in loop 6, potentially linked to cyclization nih.govnih.gov |

Structural Biology and Conformational Dynamics of Kalata B8

Classification as a Hybrid Cyclotide (Möbius and Bracelet Subfamilies)

Cyclotides are a family of small, circular proteins primarily found in plants from families like Rubiaceae, Violaceae, and Cucurbitaceae. nih.govnih.gov They are characterized by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. nih.govnih.govuit.no Cyclotides are generally classified into two main subfamilies: Möbius and bracelet. nih.govnih.gov This classification was initially based on the presence (Möbius) or absence (bracelet) of a conserved cis-proline residue in loop 5, which introduces a characteristic 180° twist in the backbone of Möbius cyclotides. nih.govfrontiersin.orgdiva-portal.org

Kalata B8, isolated from Oldenlandia affinis, presents a notable exception to this clear division, as it exhibits characteristics of both the Möbius and bracelet subfamilies, classifying it as a hybrid cyclotide. nih.govnih.govuit.noucb.brnih.gov Sequence analysis of this compound revealed that its loops 2 and 3 share similarities with those found in Möbius cyclotides like kalata B1 and B2. nih.govuq.edu.au Conversely, loop 5 of this compound resembles those in bracelet cyclotides, such as circulins A and B, and lacks the cis-proline typically found in Möbius cyclotides. nih.gov This hybrid nature suggests that the sequence homologies within the Möbius and bracelet subfamilies may be less distinct than initially believed, and the discovery of more cyclotides could further blur these boundaries. nih.gov The structural analysis indicating this compound as a potential link between the two families is supported by phylogenetic studies. ucb.br

Disulfide Bond Topology: The Cyclic Cystine Knot (CCK) Motif in this compound

A defining structural feature of all cyclotides, including this compound, is the cyclic cystine knot (CCK) motif. nih.govnih.govuit.noresearchgate.net This motif is formed by three disulfide bonds connecting six conserved cysteine residues. nih.govuit.noresearchgate.net The specific connectivity of these disulfide bonds creates a knot: two disulfide bonds and the connecting backbone segments form a ring, and the third disulfide bond penetrates this ring. nih.govuit.no In cyclotides, the disulfide connectivity is typically CysI-CysIV, CysII-CysV, and CysIII-CysVI, where the cysteine residues are numbered sequentially from the N-terminus of the linear precursor. nih.gov

The CCK motif is a remarkably stable structural element found in various peptides and proteins across nature, including many toxins. nih.govnih.gov This knotted arrangement, combined with the cyclic backbone, confers exceptional stability to cyclotides against chemical, thermal, and enzymatic degradation. nih.govuit.noresearchgate.net Despite the inherent stability of the CCK motif, studies on this compound have revealed surprising flexibility within this region. nih.govnih.gov This apparent flexibility, observed through techniques like NMR spectroscopy, is unexpected given the generally rigid nature of the cystine knot. nih.govnih.gov

Backbone Cyclization and Tertiary Structure Elucidation of this compound

The cyclic nature of the this compound backbone is a result of head-to-tail peptide bond formation, linking the N- and C-termini. uit.no This cyclization, along with the formation of disulfide bonds, leads to the compact tertiary structure characteristic of cyclotides. nih.govuit.no The cyclic nature of the this compound backbone was confirmed through techniques such as mass spectrometry analysis following enzymatic cleavage. nih.gov

Conformational Flexibility and Rigidity Studies of the this compound Scaffold

Furthermore, disorder in loops 1 and 6 of this compound has been observed, likely due to conformational flexibility in these regions. nih.gov This flexibility is supported by the limited number of medium-range NOEs and the absence of slow-exchanging amide protons in loop 6. nih.gov The observation of significant variations in dynamics among cyclotides, even those with high sequence conservation like kalata B1 and B8, indicates that subtle differences in sequence and structure can lead to different dynamic properties. nih.gov Studies on the conformational flexibility and rigidity of the this compound scaffold are important for understanding its biological activity and potential applications, as flexibility in certain regions might be linked to interactions with target molecules. nih.govacs.org

Advanced Structural Determination Methodologies Applied to this compound Research

Advanced structural determination methodologies have been instrumental in unraveling the intricate three-dimensional structure and conformational dynamics of this compound. These techniques provide detailed atomic-level information necessary for understanding the relationship between structure and function in this unique cyclotide.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary technique for determining the solution structure of this compound. nih.govbmrb.ioacs.orguq.edu.aunih.govbiorxiv.org NMR allows for the determination of the three-dimensional structure of proteins and peptides in solution, providing insights into their conformation and dynamics under near-physiological conditions. bmrb.io

Through the analysis of NMR data, including techniques like Double-Quantum-Filtered COSY (DQF-COSY) and NOESY (Nuclear Overhauser Effect Spectroscopy), distance restraints between hydrogen atoms can be derived. nih.govportlandpress.com These restraints, along with data on dihedral angles obtained from coupling constants and information about hydrogen bonds identified through slow-amide-exchange experiments, are used as input for computational structure calculations. portlandpress.com The solution structure of this compound, deposited in databases like the Protein Data Bank (PDB) with accession code 2B38, was determined using NMR. bmrb.iopdbj.orgbiorxiv.orgdiva-portal.org NMR studies were crucial in identifying the broadening of resonances indicative of flexibility within the cystine knot and the disorder in loops 1 and 6. nih.govnih.govpdbj.org

Computational Structural Prediction and Validation for this compound

Computational methods complement experimental techniques in the study of this compound structure, particularly in areas like structural prediction and validation. While the primary structure determination of this compound relied on NMR, computational tools play a growing role in understanding and predicting peptide and protein structures. acs.orgbiorxiv.orgresearchgate.netbiorxiv.org

Computational approaches, including homology modeling and de novo prediction methods, can be used to generate theoretical models of cyclotide structures. researchgate.netbiorxiv.orgresearchgate.net These models can then be validated against experimental data, such as NMR restraints or known structural features like the CCK motif. biorxiv.orgresearchgate.net Although specific detailed computational prediction and validation studies solely focused on predicting the structure of this compound before experimental determination are not explicitly detailed in the provided snippets, computational methods are widely used in cyclotide research for tasks such as assessing structural stability, analyzing molecular dynamics, and exploring potential interactions. researchgate.netresearchgate.net Tools like AlphaFold have shown promise in predicting cyclic peptide structures, which could be applied to cyclotides like this compound. researchgate.netbiorxiv.org Validation often involves assessing parameters like backbone dihedral angles using Ramachandran plots and comparing predicted structures to experimental data using metrics like Root Mean Square Deviation (RMSD). biorxiv.orgbiorxiv.orgresearchgate.net

Molecular and Cellular Mechanisms of Action of Kalata B8

Interaction with Biological Membranes and Lipid Bilayers

Cyclotides, including Kalata B8, are known to exert their biological effects, such as antimicrobial and anti-HIV activities, through interactions with cell membranes. xiahepublishing.comresearchgate.netfrontiersin.orgnih.gov This interaction is often the initial step in their mechanism of action, leading to membrane permeabilization and disruption. xiahepublishing.comresearchgate.netnih.gov

Studies with model membranes have shown that cyclotides can bind to and disrupt lipid bilayers. nih.govuq.edu.au The membrane-binding activity is considered a critical component of their mechanism. nih.gov This interaction is influenced by both hydrophobic forces and specific interactions with lipid components, particularly phosphatidylethanolamine (B1630911) (PE) phospholipids. researchgate.netnih.govnih.govuq.edu.au Cyclotides can insert deeply into lipid bilayers, forming membrane pores and subsequently destabilizing the membrane at higher concentrations. nih.gov

Differential Membrane Lytic Mechanisms Compared to Other Cyclotides

While many cyclotides induce membrane lysis, the specific mechanisms can vary between different cyclotide family members. For instance, studies comparing Kalata B1 and Kalata B2 showed they cause dye leakage from vesicles by inducing membrane permeation. uq.edu.au However, this compound has been observed to exhibit an alternative lytic mechanism, leading to total membrane disruption in the presence of the peptide. uq.edu.au This suggests that the mode of action of cyclotides on membranes is sequence-dependent and influenced by factors such as surface hydrophobicity and charge distribution. uq.edu.au

Influence of Peptide Hydrophilicity on Membrane Interaction

The hydrophilicity of a cyclotide can significantly influence its interaction with biological membranes and, consequently, its biological activity. This compound is noted as being more hydrophilic than many other cyclotides, as indicated by its earlier elution time on RP-HPLC. nih.gov This unusual hydrophilicity may contribute to the observed differences in its activity profile, such as displaying anti-HIV activity without exhibiting haemolytic activity, unlike some other cyclotides. nih.govnih.gov Haemolytic activity has previously been shown to correlate with hydrophobicity in cyclotides. nih.gov The distinct interaction of this compound with HIV-infected mammalian cells compared to red blood cell membranes may be related to this hydrophilic nature. nih.gov

Modulation of Ion Channel Activity and Receptor Binding Research

While the primary mechanism of action for many cyclotides involves membrane interaction, some research explores their potential to modulate ion channel activity and engage with receptors. Cyclotides have been considered as potential pharmacological tools due to their stable scaffold and ability to target various biological molecules. uit.no

Although direct, detailed research specifically on this compound's modulation of ion channels or receptor binding is less extensively documented compared to its membrane interactions, the broader class of cyclotides has been investigated for such activities. For example, some cyclotides have been shown to target G-coupled oxytocin (B344502) and vasopressin receptors. xiahepublishing.com The stability and structural features of cyclotides make them attractive scaffolds for designing peptides that could potentially interact with specific receptors or ion channels, similar to other peptide toxins like conotoxins which target ion channels. uit.no However, the current literature predominantly emphasizes membrane-disrupting mechanisms for cyclotides like this compound in the context of their anti-infective properties. researchgate.net

Intracellular Target Engagement and Signaling Pathway Perturbation

While membrane interaction is a major mode of action for many cyclotides, there is emerging evidence that some cyclotides can cross the plasma membrane and interact with intracellular targets. xiahepublishing.comnih.gov This ability allows them to potentially perturb intracellular signaling pathways. Trypsin inhibitor cyclotides, for instance, have been shown to cross cell membranes through different endocytic pathways and interact with various proteins. xiahepublishing.com

For this compound, while its anti-HIV activity suggests potential interaction with host or viral factors, the precise intracellular targets and the signaling pathways it might perturb are not yet fully elucidated in the provided search results. mdpi.com The ability of some cyclotides to target intracellular protein-protein interactions highlights a potential area for future research regarding this compound's mechanism beyond membrane disruption. nih.govacs.org

Structure-Mechanism Relationship Delineation in this compound Activity

The biological activities of this compound are intimately linked to its unique three-dimensional structure, characterized by a cyclic backbone and a cyclic cystine knot motif. nih.govrcsb.orguit.nouq.edu.au This structure provides exceptional stability and presents specific surface features that mediate interactions with biological targets. researchgate.netresearchgate.netuit.nouq.edu.au

This compound is considered a hybrid cyclotide, exhibiting characteristics of both the Möbius and bracelet subfamilies. nih.govresearchgate.netnih.govuit.no Its structure shows disorder and flexibility in certain loops (loops 1 and 6), which is unusual for the generally rigid cystine knot motif and may be related to its biosynthesis. nih.govnih.govrcsb.org The arrangement of hydrophobic and hydrophilic residues on the surface of this compound, influenced by its sequence and structure, plays a crucial role in its membrane interactions and differential activities, such as the observed lack of haemolytic activity despite possessing anti-HIV activity. nih.govnih.gov

Table 1: Antiviral Activity of this compound against HIV-1

| Cell Line Infected with HIV-1 | Antiviral Cytoprotective Concentration (EC₅₀) | Cytotoxic Concentration for Host Cells (CC₅₀) |

| Human T-lymphoblast (CEM-SS) | 2.5 μM mdpi.com | > 11 μM mdpi.com |

Structure Activity Relationship Sar Studies and Engineering of Kalata B8

Comparative Analysis of Kalata B8 Activity with Other Cyclotides

This compound has been identified as a novel cyclotide from Oldenlandia affinis. nih.govnih.govportlandpress.com It exhibits characteristics of both the Möbius and bracelet subfamilies of cyclotides, making it a hybrid. nih.govportlandpress.com This hybrid nature is reflected in its sequence, where loops 2 and 3 resemble those in Möbius cyclotides like kalata B1 and B2, while loop 5 is similar to that found in bracelet cyclotides such as circulins A and B. nih.gov

Comparative studies have revealed interesting differences in the biological activities of this compound compared to other cyclotides. Notably, this compound displays anti-HIV activity but lacks hemolytic activity, a characteristic often observed together in other cyclotides like kalata B1 and circulins A and B. nih.govportlandpress.com This "uncoupling" of anti-HIV and hemolytic activities in this compound may be linked to its unusually hydrophilic nature compared to other cyclotides from O. affinis. nih.govportlandpress.com

While kalata B1 and kalata B2 have shown insecticidal activity, preliminary studies suggested kalata B5 might be more potent, although further replicates were needed to confirm significance. uit.no Kalata B1 and kalata B2 have also demonstrated molluscicidal activity against the golden apple snail (Pomacea canaliculata), being more toxic than the synthetic molluscicide metaldehyde (B535048). mdpi.comacs.org In contrast, kalata B7 and this compound were significantly less toxic in these molluscicidal assays. mdpi.comacs.org

Data on the comparative activities of some cyclotides:

| Cyclotide | Subfamily | Anti-HIV Activity (EC50) | Hemolytic Activity | Molluscicidal Activity (P. canaliculata) |

| Kalata B1 | Möbius | ~140 nM nih.gov | Yes nih.govmdpi.com | More potent than metaldehyde mdpi.comacs.org |

| Circulin A | Bracelet | 40–275 nM nih.gov | Yes nih.gov | Not specified in search results |

| Circulin B | Bracelet | Not specified nih.gov | Yes nih.gov | Not specified in search results |

| Tricyclon A | Not specified | Lacks nih.gov | Does not display nih.gov | Not specified in search results |

| This compound | Hybrid | Displays nih.govportlandpress.com | Lacks nih.govportlandpress.com | Significantly less toxic than metaldehyde mdpi.comacs.org |

| Kalata B2 | Möbius | Not specified nih.gov | Not specified | More potent than metaldehyde (LC50 = 53 µM) mdpi.com |

| Kalata B7 | Möbius | Not specified | Not specified | Significantly less toxic than metaldehyde mdpi.com |

| Cycloviolacin O1 | Bracelet | Not specified | Not specified | More potent than metaldehyde mdpi.comacs.org |

Site-Directed Mutagenesis and Alanine (B10760859) Scanning Approaches for this compound

Site-directed mutagenesis and alanine scanning are techniques used to investigate the contribution of specific amino acid residues to the structure and function of proteins and peptides. gencefebio.comnih.govwikipedia.org Alanine scanning involves systematically replacing individual amino acids (except cysteine) with alanine to assess the impact of the original residue's side chain on activity or stability. gencefebio.comnih.govwikipedia.org

While alanine scanning has been extensively applied to the prototypic cyclotide kalata B1 to understand the role of individual residues in its insecticidal and hemolytic activities, studies specifically detailing comprehensive site-directed mutagenesis or alanine scanning on this compound are less prominent in the provided search results. nih.govwikipedia.orgnih.govxiahepublishing.com

However, research on a bracelet cyclotide, [I11L]hyen D (an I11L mutant of hyen D), utilized alanine mutagenesis to reveal that Glu-6 and Thr-15 were critical for folding, and loops 2 and 3 were essential for activity. uq.edu.au Although this study was not on this compound, it demonstrates the application of alanine mutagenesis to understand structure-activity relationships in cyclotides and provides a potential avenue for future this compound research. This compound's structure has been determined by NMR (PDB ID: 2B38), which is crucial for guiding site-directed mutagenesis studies. plos.orgrsc.orguq.edu.au

Peptide Engineering and Design Strategies Utilizing the this compound Scaffold

The exceptional stability of cyclotides, conferred by their cyclic backbone and cystine knot, makes them attractive scaffolds for grafting bioactive peptide sequences to enhance their stability and potentially improve their pharmacokinetic properties. acs.orgresearchgate.netresearchgate.netresearchgate.netuq.edu.aunih.govtypeset.ionih.govxiahepublishing.com this compound, with its unique hybrid structure and observed biological activities, presents itself as a potential scaffold for such engineering efforts.

Peptide engineering strategies using cyclotide scaffolds involve inserting or replacing amino acid sequences within the loops of the cyclotide framework while preserving the core cyclic cystine knot structure. This approach aims to transfer the desired activity of the grafted sequence to the stable cyclotide scaffold. researchgate.netresearchgate.netresearchgate.netnih.gov

Proof-of-concept studies have shown that pharmaceutically relevant bioactive peptide sequences can be successfully grafted into cyclotide frameworks, maintaining biological activity while gaining the stability benefits of the scaffold. researchgate.net These studies have explored applications in various disease areas, including cancer, cardiovascular disease, and infectious diseases. researchgate.net

While the search results highlight the general potential of cyclotides as scaffolds and mention this compound's structure and activities, detailed accounts of specific peptide engineering and design strategies utilizing the this compound scaffold for grafting or modification are not extensively provided. However, the fact that this compound is a naturally occurring hybrid with distinct properties suggests its potential as a unique scaffold for exploring novel engineered peptides. Its ability to fold efficiently in vitro, unlike some bracelet cyclotides, could also be advantageous for synthetic and recombinant production of engineered variants. uq.edu.au

Synthetic Analogue Design and Characterization of this compound Derivatives

Chemical synthesis plays a crucial role in cyclotide research, enabling the production of native cyclotides, their analogues, and engineered variants. Solid phase peptide synthesis (SPPS) is a preferred approach for creating pharmaceutically modified cyclotides. researchgate.netnih.govmdpi.com This allows for precise control over the amino acid sequence and the introduction of non-natural amino acids or modifications.

The synthesis of cyclotide analogues allows researchers to systematically alter specific residues or regions and study the impact on structure and activity, contributing to SAR understanding. mdpi.comuq.edu.aumdpi.com Characterization of these synthetic derivatives typically involves techniques like mass spectrometry and NMR to confirm their primary structure, cyclization, disulfide bond connectivity, and three-dimensional structure. nih.govportlandpress.comrsc.orgnih.gov

While the synthesis and characterization of this compound itself have been reported, enabling structural and initial SAR studies, detailed information specifically on the design and characterization of a wide range of synthetic analogues of this compound with specific modifications is not extensively covered in the provided results. nih.govportlandpress.comrsc.org However, the general methods for cyclotide synthesis and analogue design are well-established and applicable to this compound. nih.govmdpi.com The efficient in vitro folding of this compound suggests that its synthetic production and the generation of analogues might be more facile compared to some other cyclotide subfamilies. uq.edu.au

Functional Assays for Engineered this compound Variants (In Vitro and Ex Vivo Research)

Evaluating the biological activity of engineered this compound variants is essential to assess the success of design strategies and to understand the functional consequences of structural modifications. A variety of in vitro and ex vivo assays are employed for this purpose, depending on the desired activity.

For cyclotides, including this compound, common functional assays include those for anti-HIV activity, hemolytic activity, antimicrobial activity, insecticidal activity, molluscicidal activity, and cytotoxicity against various cell lines. nih.govnih.govuit.nomdpi.comgencefebio.comnih.govplos.orguq.edu.au

Given that this compound exhibits anti-HIV activity, in vitro assays measuring the inhibition of HIV replication in cell culture would be relevant for engineered variants aimed at this activity. nih.govnih.govfrontiersin.org The lack of hemolytic activity in native this compound makes it an interesting scaffold for engineering, as hemolytic activity is an undesirable property for many therapeutic applications. nih.govportlandpress.com Assays to confirm the absence or reduction of hemolytic activity in engineered variants would be important.

Cytotoxicity assays, often using cancer cell lines, are also commonly used to evaluate the potential of cyclotides and their engineered forms as anticancer agents. diva-portal.orgxiahepublishing.com Membrane interaction studies, such as those using liposomes or live-cell imaging, can provide insights into the mechanism of action of this compound variants, particularly those targeting cell membranes. diva-portal.orgacs.orguq.edu.au

While the search results mention the types of assays used for cyclotides and the activities of native this compound, specific detailed data from functional assays performed on engineered variants of this compound are not extensively provided. However, the established methodologies for assessing cyclotide activity would be applicable to engineered this compound peptides.

Advanced Research Methodologies in Kalata B8 Studies

Biophysical Characterization Techniques for Kalata B8 Interactions

Biophysical techniques are employed to study the interactions of this compound with other molecules, such as lipids, and to understand its conformational behavior. uq.edu.aumdpi.com

Surface Plasmon Resonance (SPR) in this compound Binding Studies

Surface Plasmon Resonance (SPR) is a label-free technique used to analyze the binding kinetics and affinity of molecular interactions. While direct studies on this compound using SPR were not extensively detailed in the search results, SPR has been utilized to study the interactions of other cyclotides, such as kalata B1 and kalata B6, with model membrane systems. uq.edu.aumdpi.comnih.gov These studies have demonstrated specific interactions between cyclotides and phospholipid bilayers, revealing preferences for certain lipid types, such as phosphatidylethanolamine (B1630911) (PE) lipids. mdpi.comnih.gov SPR can establish a specific interaction between cyclotides and phospholipid bilayers. mdpi.com This suggests that SPR is a valuable tool for characterizing the binding behavior of this compound to membranes or other potential targets.

Isothermal Titration Calorimetry (ITC) for this compound Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction. harvard.edumalvernpanalytical.comnih.govmpg.de ITC allows for the simultaneous determination of binding affinity (KA), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). harvard.edumalvernpanalytical.comnih.gov These parameters provide insights into the driving forces of the interaction. nih.gov Although specific ITC studies on this compound were not prominently found, ITC has been applied to study the binding thermodynamics of other biomolecular interactions, including peptide-membrane interactions and antibody-antigen binding, indicating its applicability to this compound interaction studies. uq.edu.aunih.gov ITC requires both binding partners to be in identical buffers to minimize heats of dilution. harvard.edu

Circular Dichroism (CD) Spectroscopy for this compound Conformational Changes

Circular Dichroism (CD) spectroscopy is a widely used technique for evaluating the conformation and stability of proteins and peptides in various environmental conditions. researchgate.netsubr.edu CD can distinguish different secondary structures, including alpha-helix, beta-sheet, random coil, and various turns. researchgate.netsubr.edu It is a non-destructive technique that requires relatively small sample amounts. researchgate.net CD has been used to study the conformational stability of peptides by varying temperature, solvent polarity, pH, and concentration. subr.edu While specific CD data for this compound was not detailed, CD spectroscopy is a standard method for monitoring conformational changes in peptides and would be valuable for assessing how different conditions or interactions affect the secondary structure of this compound. researchgate.netrsc.org

Computational Chemistry and Molecular Dynamics Simulations of this compound

Computational chemistry and molecular dynamics (MD) simulations are powerful tools used to investigate the structure, dynamics, and interactions of molecules at an atomic level. nih.govuniversiteitleiden.nlresearchgate.net These methods can complement experimental data by providing atomic-scale explanations and predicting molecular properties. universiteitleiden.nl MD simulations have been employed to study the behavior of cyclotides, such as kalata B1, and their interactions with lipid membranes. nih.govresearchgate.netnih.govresearchgate.net These simulations can explore aspects like the formation of intermolecular interactions, orientation, and conformational changes of peptides upon membrane binding. nih.gov For kalata B1, MD simulations have provided insights into its selective binding to phosphatidylethanolamine (PE) phospholipids, highlighting the role of specific residues in ionic and hydrogen bonding interactions. nih.gov While direct MD simulations specifically on this compound were not highlighted, these techniques can be applied to model its structure, investigate its conformational flexibility, and simulate its interactions with potential targets, offering detailed mechanistic insights. nih.govuniversiteitleiden.nl

Proteomics and Metabolomics Approaches in this compound Biosynthesis Research

Proteomics and metabolomics are "omics" techniques used for large-scale studies of proteins and metabolites within a biological system, respectively. frontiersin.orgmdpi.comfrontiersin.org Proteomics focuses on the comprehensive analysis of proteins, while metabolomics examines the complete set of small-molecule metabolites. frontiersin.org These approaches can be integrated to provide a more complete understanding of biological processes. frontiersin.orgmdpi.combiorxiv.org In the context of this compound, which is a naturally occurring peptide, proteomics and metabolomics could be applied to study its biosynthesis in Oldenlandia affinis. nih.govuit.no Proteomic studies could identify enzymes involved in the processing and cyclization of the this compound precursor peptide. Metabolomic studies could potentially reveal metabolic pathways or intermediates linked to cyclotide production. While specific research on this compound biosynthesis using these integrated approaches was not found in the search results, proteomics and metabolomics are valuable for deciphering complex biological pathways and have been used in studies of plant natural product biosynthesis. frontiersin.org

Bioanalytical Techniques for this compound Quantification and Purity Assessment

Bioanalytical techniques are essential for the quantification and purity assessment of this compound isolated from natural sources or produced synthetically. nih.govuq.edu.aufda.gov These techniques ensure the quality and consistency of the material used in research.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for the purification and analysis of peptides, including cyclotides. nih.govuq.edu.aunih.govnih.govportlandpress.com RP-HPLC separates compounds based on their hydrophobicity. This compound's hydrophilic nature results in an earlier elution time compared to more hydrophobic cyclotides during RP-HPLC analysis. nih.gov Analytical RP-HPLC is used to confirm the purity of isolated or synthesized peptides. uq.edu.aunih.govportlandpress.com

Mass Spectrometry (MS) is another crucial bioanalytical technique for characterizing peptides. nih.govnih.govphorteeducacional.com.brfrontiersin.org MS can confirm the molecular weight of this compound and its variants. nih.govfrontiersin.org LC-MS (Liquid Chromatography-Mass Spectrometry) combines the separation power of HPLC with the mass analysis capability of MS, providing both purity assessment and molecular weight confirmation. nih.govfrontiersin.org Tandem MS (MS/MS) can be used for sequencing peptides after enzymatic digestion. nih.govfrontiersin.org

Other techniques like Edman sequencing have been used to determine the amino acid sequence of this compound. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural determination and can provide insights into the conformation and dynamics of this compound. nih.govrcsb.orgnih.govportlandpress.comcapes.gov.brresearchgate.net Purity assessment can also involve evaluating absorbance ratios (e.g., A260/A280) to detect potential contaminants, although this is more commonly applied to nucleic acids. promega.com For peptides, chromatographic and mass spectrometry methods are typically preferred for purity assessment. nih.govuq.edu.aunih.govportlandpress.com

Kalata B8 As a Research Scaffold for Peptide Biotechnology

Development of Kalata B8 as a Stable Peptide Delivery Research Platform

Research into cyclotides, including this compound, has demonstrated that their robust structure can serve as a stable platform for presenting foreign peptide sequences portlandpress.comxiahepublishing.comresearchgate.net. The ability to synthesize cyclotides chemically or produce them recombinantly further supports their development as versatile research tools nih.govresearchgate.netmdpi.com. While kalata B1 and MCoTI-II have been more extensively studied as grafting scaffolds, the structural characteristics of this compound suggest its potential utility in similar applications researchgate.netmdpi.com. The stability of this compound, despite some observed flexibility in the cystine knot region, contributes to its potential as a stable delivery platform nih.govnih.govrcsb.orgresearchgate.net.

Integration of this compound in Targeted Peptide Research

The cyclotide scaffold's ability to tolerate sequence modifications in its loops makes it suitable for targeted peptide research, where specific sequences are designed to interact with particular biological targets xiahepublishing.comacs.orgresearchgate.net. By grafting target-binding peptide epitopes onto the stable this compound framework, researchers can aim to create constructs with improved stability and potentially altered or enhanced targeting capabilities portlandpress.comxiahepublishing.comresearchgate.net.

This compound itself has demonstrated anti-HIV activity, suggesting an intrinsic ability to interact with biological systems nih.govnih.govresearchgate.netrcsb.orgmdpi.com. This intrinsic activity, coupled with its structural characteristics, makes it a potential candidate for integration into targeted peptide research strategies. The hybrid nature of this compound, combining features of both Möbius and bracelet cyclotides, might offer unique presentation of grafted epitopes, potentially influencing target interaction nih.govnih.govucb.bruit.no. Research involving grafting onto cyclotides like kalata B1 has shown that modified cyclotides can interact with various targets, including protein or enzyme targets, cell surface receptors, and membranes portlandpress.comresearchgate.net. While specific detailed research findings on grafting onto this compound for targeted delivery are less prevalent in the provided text compared to kalata B1 or MCoTI-II, the general principles of cyclotide-based grafting are applicable researchgate.netmdpi.com.

Research into Modified this compound Scaffolds with Engineered Bioactivity

Engineering cyclotide scaffolds involves modifying their sequences, primarily in the loops, to introduce or enhance specific biological activities xiahepublishing.comacs.orgresearchgate.net. This approach leverages the scaffold's stability to constrain and stabilize the engineered bioactive sequence portlandpress.comxiahepublishing.comresearchgate.net. Research into modified this compound scaffolds would follow similar strategies, aiming to engineer novel or improved bioactivity.

The inherent anti-HIV activity of this compound provides a starting point for such research nih.govnih.govresearchgate.netrcsb.orgmdpi.com. Modifications could aim to optimize this activity, alter its target specificity, or introduce entirely new functions. Studies on other cyclotides, such as kalata B1 and MCoTI-II, have successfully demonstrated the engineering of non-native activities through loop modifications and epitope grafting nih.govresearchgate.netresearchgate.net. For instance, grafting different peptide sequences onto kalata B1 has resulted in constructs with immunomodulatory properties or receptor antagonism mdpi.comresearchgate.net. Research on this compound could explore how its unique hybrid structure influences the presentation and activity of grafted sequences, potentially leading to engineered scaffolds with distinct bioactivity profiles. The observed flexibility in the cystine knot of this compound could also be a factor influencing engineered bioactivity nih.govnih.govrcsb.orgresearchgate.net.

Challenges and Opportunities in this compound Scaffold Optimization for Research Applications

Optimizing this compound as a research scaffold presents both challenges and opportunities. A key challenge in working with cyclotides, including this compound, is understanding the precise relationship between sequence, structure, and activity, especially after modification nih.govxiahepublishing.comacs.org. While the cyclotide fold is generally robust, modifications can sometimes impact folding efficiency or introduce undesired interactions portlandpress.comuq.edu.au. The observed flexibility in the cystine knot of this compound might pose specific optimization challenges compared to more rigid cyclotides nih.govnih.govrcsb.orgresearchgate.net. Efficient and cost-effective production methods for modified this compound are also important for its widespread use in research nih.govresearchgate.netmdpi.com.

Despite these challenges, the unique properties of this compound offer significant opportunities for scaffold optimization. Its hybrid nature could provide a distinct structural context for grafted peptides, potentially leading to novel activities or improved characteristics compared to scaffolds based on canonical Möbius or bracelet cyclotides nih.govnih.govucb.bruit.no. The intrinsic anti-HIV activity of this compound can be a basis for developing more potent antiviral agents or for understanding mechanisms of membrane interaction nih.govmdpi.com. Further research into the structural dynamics of this compound, particularly the flexibility of its cystine knot, could provide insights for designing more effective and predictable engineered variants nih.govnih.govrcsb.orgresearchgate.net. The high tolerance of cyclotides to sequence variation, generally, provides ample opportunity for rational design and directed evolution approaches to optimize this compound for various research applications xiahepublishing.comacs.orgresearchgate.net.

Evolutionary and Ecological Perspectives of Kalata B8 and Cyclotides

Phylogenetics of Kalata B8-Producing Plants (Rubiaceae)

This compound is produced by the plant Oldenlandia affinis, a member of the Rubiaceae family, commonly known as the coffee family. Rubiaceae is the fourth-largest angiosperm family, containing approximately 650 genera and 13,000 species. While the family is cosmopolitan, cyclotides have been identified in only a fraction of its genera, primarily within the subfamily Rubioideae.

Phylogenetic studies based on plastid DNA data have provided insights into the relationships of cyclotide-producing species within Rubiaceae. The genera Hedyotis and Oldenlandia form a large, complex, and historically problematic group known as the Hedyotis-Oldenlandia complex, which has been shown to be polyphyletic. Molecular analyses have begun to resolve the relationships within this group and the broader tribe Spermacoceae, to which Oldenlandia belongs.

Within the tribe Spermacoceae, Oldenlandia affinis is placed within a clade that includes the African genus Amphiasma. researchgate.net This placement is supported by shared morphological characteristics such as sessile linear leaves and specific capsule features. researchgate.net The distribution of cyclotides within the Rubioideae appears to have originated early in the subfamily's evolution, with cyclotide-producing species found in basal grades as well as in more derived clades like the Spermacoceae and the Psychotrieae/Palicoureeae complex. researchgate.net This scattered phylogenetic distribution suggests a complex evolutionary history of the genes responsible for cyclotide production within the family.

The table below summarizes the taxonomic and phylogenetic placement of the primary source of this compound.

| Taxonomic Rank | Classification | Phylogenetic Notes |

| Family | Rubiaceae | Fourth-largest angiosperm family. uq.edu.au |

| Subfamily | Rubioideae | Cyclotide production appears to have originated early in this subfamily's evolution. researchgate.net |

| Tribe | Spermacoceae | An expanded tribe that includes the Hedyotis-Oldenlandia group. researchgate.net |

| Genus | Oldenlandia | Part of the polyphyletic Hedyotis-Oldenlandia complex. researchgate.net |

| Species | Oldenlandia affinis | The plant species from which this compound was first isolated. nih.govnih.gov |

Evolutionary Trajectories of Cyclotide Diversity, Including Hybrid Forms like this compound

The evolution of cyclotides is marked by significant diversity and what appears to be multiple independent origins. Cyclotides are found in distantly related plant families, such as the Rubiaceae (an asterid) and the Violaceae (a rosid), which suggests convergent evolution rather than descent from a single common ancestor. researchgate.netnih.gov This hypothesis is strongly supported by differences in the genetic architecture of cyclotide precursors; Rubiaceae cyclotide genes contain an intron within the signal peptide-encoding region, which is absent in the cyclotide genes of Violaceae. researchgate.net

Within the Rubiaceae, the diversity of cyclotides is vast, with estimates suggesting there may be over 50,000 unique cyclotides in this family alone. nih.gov This diversity arises from the high variability in the amino acid sequences of the loops connecting the conserved cysteine residues. Cyclotides are broadly classified into two main subfamilies based on structural features: the Möbius subfamily, which contains a cis-proline in loop 5 that induces a conceptual twist in the backbone, and the bracelet subfamily, which lacks this feature.

This compound represents a significant finding for understanding the evolutionary pathways of cyclotides because it is a naturally occurring hybrid of these two subfamilies. nih.gov Its sequence reveals features characteristic of both groups. Specifically, loops 2 and 3 of this compound are similar to those found in Möbius cyclotides like Kalata B1, while loop 5 resembles that of bracelet cyclotides, as it lacks the defining cis-proline residue. nih.gov

The existence of this compound suggests that the evolutionary boundaries between the Möbius and bracelet subfamilies are not absolute. nih.gov It indicates that genetic mechanisms such as recombination or gene conversion events may play a role in generating novel cyclotide structures by mixing and matching domains from different precursor genes. This evolutionary plasticity allows for the generation of a wide array of peptides, potentially providing the plant with a more robust and adaptable chemical defense arsenal. The discovery of hybrid forms like this compound blurs the distinct lines between subfamilies and suggests that cyclotide evolution is a dynamic process leading to a continuum of structural variations. nih.gov

| Cyclotide Subfamily | Defining Structural Feature | This compound Characteristic | Reference |

| Möbius | Contains a cis-proline residue in loop 5, creating a "twist". | Loops 2 and 3 resemble those of Möbius cyclotides. | nih.gov |

| Bracelet | Lacks a cis-proline in loop 5; has a more planar, circular structure. | Loop 5 resembles that of bracelet cyclotides. | nih.gov |

| Hybrid (e.g., this compound) | Combines features from both Möbius and bracelet subfamilies. | Possesses sequence characteristics from both subfamilies. | nih.gov |

Ecological Role of this compound in Plant Defense Mechanisms and Biotic Interactions

The primary ecological function of cyclotides is believed to be in plant defense. nih.govresearchgate.net Their exceptional stability, conferred by the cyclic cystine knot motif, makes them resistant to chemical, thermal, and enzymatic degradation, which is a crucial trait for defensive compounds in the gut of herbivores or in the environment. Cyclotides have demonstrated a range of biological activities, including insecticidal, antimicrobial, and molluscicidal properties. nih.govresearchgate.net

The mechanism of action for many cyclotides involves interacting with and disrupting biological membranes, often in a way that leads to pore formation and cell lysis. nih.gov This broad-spectrum activity allows them to act as a defense against a variety of potential threats, from insect larvae to microbial pathogens. For instance, the prototypic cyclotide Kalata B1, also from O. affinis, is a potent insecticidal agent against Helicoverpa larvae, where it is thought to act by disrupting mid-gut membranes. nih.govacs.org

This compound, however, exhibits a more nuanced and distinct bioactivity profile compared to its well-studied relatives from the same plant. A key finding is the "uncoupling" of its antiviral and hemolytic activities. nih.govnih.gov While many cyclotides that show anti-HIV activity are also hemolytic (i.e., they rupture red blood cells), this compound displays anti-HIV activity without being hemolytic. nih.govnih.gov This specificity suggests that its interaction with membranes is highly dependent on the membrane's composition and may be influenced by the peptide's unusually hydrophilic nature compared to other cyclotides. nih.gov

Future Research Directions and Unanswered Questions in Kalata B8 Science

Elucidation of Novel Kalata B8 Interaction Partners and Biological Pathways

A significant area of future research lies in identifying the specific molecular partners and cellular pathways through which this compound exerts its biological effects. A noteworthy characteristic of this compound is its anti-HIV activity, coupled with a lack of the hemolytic (red blood cell-destroying) activity commonly observed in other cyclotides. This "uncoupling" of activities suggests a distinct mechanism of action that is dependent on the composition of the target membrane and is influenced by the peptide's hydrophilic nature. nih.govnih.govresearchgate.net

Initial studies indicate that the anti-HIV mechanism of cyclotides involves membrane disruption. nih.govmdpi.com However, the reduced surface hydrophobicity of this compound, particularly in loops 2 and 3, may explain its lower anti-HIV potency compared to more hydrophobic cyclotides like Kalata B1. nih.gov This suggests that while membrane interaction is crucial, the specific nature of this interaction for this compound is different and does not lead to the lytic effects seen with other cyclotides.

Future investigations should focus on:

Identifying Viral and Host Cell Receptors: Pinpointing the specific viral or host cell proteins that this compound interacts with to inhibit HIV-1 is a primary objective. Techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening could be employed to identify these binding partners.

Delineating Signaling Pathways: Once interaction partners are identified, research can delve into the downstream signaling pathways that are modulated by this compound. This could involve transcriptomic and proteomic analyses of cells treated with the cyclotide to understand its impact on cellular processes.

Understanding the Lack of Hemolytic Activity: Further studies are needed to elucidate the precise molecular basis for the absence of hemolytic activity. This could involve comparative studies with hemolytic cyclotides to identify the key structural or sequence determinants responsible for this difference.

| Property | Kalata B1 | This compound | Tricyclon A |

| Anti-HIV Activity (EC50) | ~140 nM | ~2.5 µM | Inactive |

| Hemolytic Activity | Yes | No | No |

| Cytotoxicity (IC50) | >11 µM | >11 µM | Inactive |

Data sourced from multiple studies, providing a comparative overview of the bioactivities of different cyclotides. nih.gov

Advanced Biosynthetic Pathway Engineering for this compound Production and Diversification

The ribosomal biosynthesis of cyclotides involves the production of a precursor protein that undergoes complex post-translational modifications, including oxidative folding and backbone cyclization, to yield the mature cyclotide. nih.govnih.govrsc.org While the general pathway is understood, specific enzymes and mechanisms for many cyclotides, including this compound, are not fully characterized. Advanced engineering of these biosynthetic pathways holds promise for both large-scale production and the creation of novel this compound analogs with enhanced properties.

Current research has explored heterologous expression systems for cyclotide production. For instance, intein-mediated backbone cyclization has been successfully used to produce cyclotides like Kalata B1 in E. coli. nih.govtandfonline.com Furthermore, plant cell cultures of O. affinis have been shown to produce not only known cyclotides but also novel ones not found in the whole plant, suggesting a potential platform for production. plazi.orgmdpi.com

Future research in this area should concentrate on:

Identification of this compound Biosynthesis Genes: A crucial step is the identification and characterization of the specific genes and enzymes in O. affinis responsible for producing this compound. This includes the precursor gene and the enzymes involved in its processing and cyclization. nih.govpnas.org

Heterologous Host Optimization: Developing and optimizing heterologous expression systems, such as yeast, bacteria, or other plant systems, for the efficient and scalable production of this compound is a key goal. This would provide a reliable source of the compound for further research and potential therapeutic development.

Engineered Diversification: Once the biosynthetic machinery is understood and can be manipulated, it will be possible to create a diverse range of this compound variants. This could involve site-directed mutagenesis of the precursor gene to introduce new amino acids, potentially leading to analogs with improved stability, target specificity, or novel biological activities.

High-Resolution Structural Dynamics of this compound in Complex Biological Environments

The three-dimensional structure of this compound has been determined by NMR, revealing the characteristic cyclic cystine knot motif of cyclotides. nih.govnih.gov However, a key finding is the unusual conformational flexibility within this typically rigid scaffold, particularly in the cystine knot motif and in loops 1 and 6. nih.gov This flexibility is a surprising result given the inherent stability of the cystine knot. nih.gov Furthermore, isomerization of the peptide backbone at an Asp-Gly sequence in loop 6 has been observed, which may be related to the cyclization process. nih.govnih.govresearchgate.net

While the static structure provides valuable insights, understanding the dynamic behavior of this compound in more physiologically relevant settings is crucial for a complete picture of its function. Techniques like in-cell NMR and molecular dynamics simulations are powerful tools for studying protein structure and dynamics within living cells and in association with biological membranes. core.ac.uksemanticscholar.orgscienceopen.com

Key unanswered questions to be addressed include:

In-Cell Structural Behavior: How does the crowded and complex intracellular environment influence the conformation and flexibility of this compound? In-cell NMR studies could reveal how interactions with other cellular components affect its structure and dynamics.

Membrane Interaction Dynamics: High-resolution studies are needed to visualize the dynamic process of this compound interacting with and potentially disrupting model viral or host cell membranes. Molecular dynamics simulations can provide atomistic details of these interactions, complementing experimental data.

Structure-Flexibility-Function Relationship: A central question is how the observed conformational flexibility of this compound relates to its unique biological activity profile, particularly its anti-HIV activity and lack of hemolysis. Understanding this relationship is key to designing new cyclotide-based therapeutics.

| Structural Feature | Observation in this compound | Significance |

| Cystine Knot Motif | Conformational flexibility | Unusual for the typically rigid cyclotide scaffold |

| Loops 1 and 6 | Disordered, likely due to flexibility | May influence interaction with biological targets |

| Asp-Gly sequence in Loop 6 | Backbone isomerization | Potentially linked to the cyclization mechanism |

This table summarizes the key structural peculiarities of this compound as determined by NMR spectroscopy. nih.gov

Exploration of this compound Variants from Undiscovered Plant Sources

This compound was originally isolated from Oldenlandia affinis, a plant belonging to the Rubiaceae family. nih.gov The discovery of cyclotides is an ongoing endeavor, with estimates suggesting that tens of thousands of these peptides remain to be discovered in the plant kingdom, particularly within the Rubiaceae family. nih.govunivie.ac.atuq.edu.au This vast, unexplored chemical space presents a significant opportunity for the discovery of natural this compound variants.

Screening efforts in various plant families have revealed a wide diversity of cyclotide sequences. nih.govacs.org It is highly probable that other plant species, particularly within the Rubiaceae, synthesize cyclotides that are structurally and functionally related to this compound.

Future research efforts in this domain should include:

Targeted Bioprospecting: A systematic screening of plant species from the Rubiaceae family, especially those closely related to Oldenlandia affinis, for the presence of this compound-like cyclotides. This would involve a combination of mass spectrometry-based peptidomics and transcriptomics to identify both the peptides and their precursor genes.

Characterization of Novel Variants: Any newly discovered this compound variants should be isolated and fully characterized in terms of their sequence, structure, and biological activity. This will expand our understanding of the structure-activity relationships within this subgroup of cyclotides.

Evolutionary Analysis: The discovery of natural variants will provide valuable data for studying the evolution of cyclotides. By comparing the sequences and gene structures of different this compound-like molecules, researchers can gain insights into how these peptides have diversified in nature to acquire different functions.

Q & A

Q. What are the standard laboratory methods for synthesizing Kalata B8?

this compound is synthesized using solid-phase peptide synthesis (SPPS) , followed by cyclization and oxidative folding. Post-synthesis, purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) . Key characterization methods include ultra-performance liquid chromatography/mass spectrometry (UPLC/MS) for molecular weight confirmation, 1H nuclear magnetic resonance (1HNMR) for structural elucidation, and circular dichroism (CD) spectroscopy to verify secondary structure. These steps ensure high yield and purity, critical for reproducibility in bioactivity studies .

Q. How is the structural integrity of this compound validated after synthesis?

Structural validation employs a multi-technique approach:

- CD spectroscopy confirms the presence of β-sheet motifs characteristic of cyclotides.

- 1HNMR resolves disulfide bond connectivity and backbone folding.

- Fourier-transform infrared spectroscopy (FTIR) identifies amide bond vibrations, ensuring correct cyclization. For example, CD spectra of this compound show a peak at 203 nm, indicative of its cyclic cystine knot (CCK) topology .

Q. What in vitro assays are used to evaluate this compound’s antiviral activity?

The HIV-1 cytoprotection assay in human T-lymphoblastoid (CEM-SS) cells is standard. Researchers measure the 50% effective concentration (EC50) for viral inhibition and 50% cytotoxic concentration (CC50) to assess selectivity. This compound demonstrated an EC50 of 2.5 µM and CC50 >11 µM, indicating potent antiviral activity with low cellular toxicity .

Advanced Research Questions

Q. How do structural modifications in this compound’s cyclic backbone affect its bioactivity?

The cyclic cystine knot (CCK) framework is essential for membrane interaction and stability. Studies using alanine scanning mutagenesis and D-amino acid substitutions reveal that residues in loops 2 and 3 (homologous to Kalata B1/B2) mediate target specificity. For instance, replacing hydrophobic residues in these loops reduces hemolytic activity by disrupting peptide self-association, a prerequisite for pore formation in membranes .

Q. How can researchers resolve contradictions in cytotoxicity data across experimental models?

Discrepancies often arise from variations in cell type , membrane lipid composition , and incubation time . A systematic approach includes:

- Dose-response profiling across multiple cell lines (e.g., erythrocytes vs. cancer cells).

- Time-resolved assays to distinguish between transient membrane disruption and irreversible lysis.

- Comparative studies with structurally related cyclotides (e.g., Kalata B1) to isolate sequence-specific effects. Evidence from hemolysis assays shows this compound’s activity is time- and concentration-dependent, with thresholds varying by cell type .

Q. What in silico strategies predict this compound’s interactions with biological targets?

Computational workflows integrate:

- Multiple sequence alignment (e.g., MUSCLE algorithm) to identify conserved motifs across cyclotides.

- Molecular dynamics simulations using NMR-derived templates (e.g., PDB: 2B38) to model membrane binding.

- Quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties (e.g., hydrophobicity, charge distribution) with bioactivity. These methods have predicted this compound’s preferential binding to phosphatidylserine-rich membranes, common in apoptotic cells .

Q. Why do some linear cyclotide analogs retain partial bioactivity despite lacking the CCK motif?

Linearized variants (e.g., psyle C) retain moderate cytotoxicity due to residual amphipathic helices or β-hairpin motifs that mimic CCK-mediated membrane interactions. However, their instability in serum limits therapeutic potential. This highlights the CCK’s dual role in target engagement and protease resistance, validated via enzymatic degradation assays .

Methodological Considerations

- Reproducibility : Adhere to guidelines from journals like Beilstein Journal of Organic Chemistry: report detailed synthesis protocols in supporting information and validate new compounds with ≥3 orthogonal techniques (e.g., MS, NMR, CD) .

- Data Interpretation : Use bootstrapping analysis (1,000 replicates) in phylogenetic studies to ensure statistical robustness of sequence alignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.